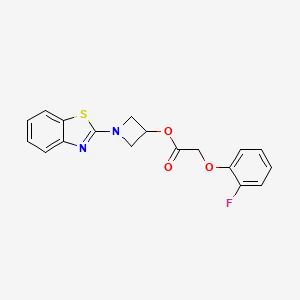

1-(1,3-benzothiazol-2-yl)azetidin-3-yl 2-(2-fluorophenoxy)acetate

Descripción

1-(1,3-Benzothiazol-2-yl)azetidin-3-yl 2-(2-fluorophenoxy)acetate is a heterocyclic compound featuring a benzothiazole core linked to an azetidine ring (a four-membered nitrogen-containing heterocycle) at position 2. The azetidine moiety is esterified with a 2-(2-fluorophenoxy)acetate group, introducing a fluorine-substituted aromatic ether. Benzothiazoles are known for diverse pharmacological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties . The azetidine ring enhances metabolic stability compared to larger cyclic amines, while the fluorophenoxy group may influence lipophilicity and target binding .

Propiedades

IUPAC Name |

[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] 2-(2-fluorophenoxy)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2O3S/c19-13-5-1-3-7-15(13)23-11-17(22)24-12-9-21(10-12)18-20-14-6-2-4-8-16(14)25-18/h1-8,12H,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCUTYERCDAOMEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC3=CC=CC=C3S2)OC(=O)COC4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-benzothiazol-2-yl)azetidin-3-yl 2-(2-fluorophenoxy)acetate typically involves multiple steps. One common approach is to start with the preparation of the benzothiazole ring, followed by the formation of the azetidine ring, and finally, the attachment of the fluorophenoxy acetate group. The reaction conditions often involve the use of solvents like dimethylformamide and catalysts such as hydroxybenzotriazole and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance efficiency and reduce reaction times .

Análisis De Reacciones Químicas

Types of Reactions

1-(1,3-benzothiazol-2-yl)azetidin-3-yl 2-(2-fluorophenoxy)acetate can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.

Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenoxy acetate group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Aplicaciones Científicas De Investigación

1-(1,3-benzothiazol-2-yl)azetidin-3-yl 2-(2-fluorophenoxy)acetate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Mecanismo De Acción

The mechanism of action of 1-(1,3-benzothiazol-2-yl)azetidin-3-yl 2-(2-fluorophenoxy)acetate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to the desired therapeutic effects. The benzothiazole ring is known to interact with various biological targets, contributing to its antibacterial and anticancer properties .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Analogues in the Benzothiazole-Azetidine Class

Key Compounds:

Analysis :

Benzothiazole Derivatives with Triazole/Thiazole Moieties

Key Compounds (from ) :

- 9a–9e : Benzimidazole-triazole-thiazole hybrids with varying aryl groups (e.g., 4-fluorophenyl, 4-bromophenyl).

Comparison :

- Activity Modulation: The fluorophenyl group in 9b may mimic the fluorophenoxy group in the target compound, suggesting shared mechanisms like halogen bonding in target interactions .

- Synthetic Routes : Both classes utilize nucleophilic substitutions (e.g., chloroacetamide alkylation in ), but the target compound’s ester linkage offers distinct stability and hydrolysis profiles.

Benzothiazole-Based Enzyme Inhibitors

Key Compounds :

Analysis :

- Functional Groups : The target compound’s ester group contrasts with carbamoyl moieties in Cpd D, likely altering binding kinetics and selectivity.

- Biological Implications : Benzothiazoles with electron-withdrawing groups (e.g., fluorine) often exhibit stronger enzyme inhibition due to enhanced electrophilicity .

Research Findings and Hypotheses

- Lipophilicity: The fluorophenoxy group likely increases logP compared to methoxy or hydroxy analogs, improving blood-brain barrier penetration .

- Metabolic Stability : Azetidine’s ring strain may reduce susceptibility to cytochrome P450 oxidation compared to five- or six-membered rings.

- Target Binding : Docking studies in suggest benzothiazole derivatives occupy hydrophobic pockets in enzymes, with fluorine enhancing binding via halogen bonds.

Actividad Biológica

1-(1,3-benzothiazol-2-yl)azetidin-3-yl 2-(2-fluorophenoxy)acetate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and findings from various studies.

- Molecular Formula : C19H18N2O4S

- Molecular Weight : 370.4222 g/mol

- CAS Number : 1396861-10-1

Antitumor Activity

Recent studies have indicated that compounds containing the benzothiazole moiety exhibit significant antitumor properties. For instance, derivatives tested against human lung cancer cell lines (A549, HCC827, and NCI-H358) demonstrated promising cytotoxic effects. The MTS cytotoxicity assay revealed that certain compounds had IC50 values as low as 6.26 µM in 2D cultures, indicating strong potential for further development as antitumor agents .

Antimicrobial Activity

The antimicrobial efficacy of benzothiazole derivatives has also been reported. In vitro studies have shown that these compounds possess activity against various bacterial strains. Notably, some derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like ampicillin and streptomycin, suggesting a favorable resistance profile .

Case Study 1: Antitumor Efficacy

A study evaluating the antitumor activity of newly synthesized benzothiazole derivatives found that several compounds significantly inhibited cell proliferation in both 2D and 3D cultures. The results indicated that while the compounds were generally more effective in 2D assays, they still maintained considerable activity in 3D environments, which are more representative of in vivo conditions .

| Compound | Cell Line | IC50 (µM) - 2D | IC50 (µM) - 3D |

|---|---|---|---|

| Compound A | A549 | 6.26 ± 0.33 | 20.46 ± 8.63 |

| Compound B | HCC827 | 6.48 ± 0.11 | 16.00 ± 9.38 |

Case Study 2: Antimicrobial Properties

Another investigation into the antimicrobial activity of thiazole-based compounds found that certain derivatives displayed superior potency against Staphylococcus aureus and Escherichia coli. The study highlighted that some benzothiazole derivatives had MIC values ranging from 28 to 168 µg/mL, outperforming traditional antibiotics .

| Bacterial Strain | MIC (µg/mL) - Benzothiazole Derivatives | MIC (µg/mL) - Standard Antibiotics |

|---|---|---|

| S. aureus ATCC 25923 | 28 | 143 |

| E. coli ATCC 25922 | 168 | 135 |

The proposed mechanisms through which these compounds exert their biological effects include:

- DNA Binding : Many benzothiazole derivatives have been shown to bind within the minor groove of DNA, potentially disrupting replication and transcription processes essential for cancer cell proliferation .

- Inhibition of Enzymatic Activity : Some compounds may inhibit key enzymes involved in bacterial cell wall synthesis or DNA replication, contributing to their antimicrobial effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.